molecular formula C14H13BrN2 B1441081 1-(5-Bromo-3-methyl-2-pyridinyl)indoline CAS No. 1220016-96-5

1-(5-Bromo-3-methyl-2-pyridinyl)indoline

Cat. No.: B1441081
CAS No.: 1220016-96-5
M. Wt: 289.17 g/mol
InChI Key: ZKFMZXRSNKDUDU-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methyl-2-pyridinyl)indoline is a bicyclic organic compound comprising an indoline core (a benzene ring fused to a pyrrolidine ring) substituted at the 1-position with a 5-bromo-3-methylpyridinyl group. This structure combines the aromaticity of the pyridine ring with the electron-rich indoline system, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the methyl group at the 3-position introduces steric and electronic effects that influence intermolecular interactions .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFMZXRSNKDUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-bromo-3-methyl-2-pyridine and an appropriate ketone. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

1-(5-Bromo-3-methyl-2-pyridinyl)indoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole oxides, while substitution reactions can produce a variety of substituted indolines.

Scientific Research Applications

1-(5-Bromo-3-methyl-2-pyridinyl)indoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, they can act as inhibitors of enzymes or receptors involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Bromo-Substituted Indoline Derivatives

Compound Name Structural Features Applications/Activity Key Differences References
1-(5-Bromo-3-methyl-2-pyridinyl)indoline Indoline + 5-bromo-3-methylpyridinyl substituent Likely synthetic intermediate or bioactive agent Unique pyridinyl substitution pattern
5-Bromo-1-methyl-2-oxoindoline Indoline with bromo, methyl, and oxo groups Intermediate in organic synthesis Oxo group increases polarity
5-Bromo-2-methylisoindolin-1-one Isoindolinone with bromo and methyl groups Photocatalysis or drug discovery Lactam structure alters reactivity

Key Findings :

  • Bromine substitution enhances electrophilicity, facilitating cross-coupling reactions.
  • Oxo or lactam groups (e.g., 5-Bromo-1-methyl-2-oxoindoline) increase polarity, affecting solubility and binding in biological systems .

Pyridinyl-Substituted Indoline/Indole Derivatives

Compound Name Structural Features Applications/Activity Key Differences References
This compound Indoline + pyridinyl substituent Underexplored; potential kinase inhibition Methyl group modifies steric bulk
5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile Indole with pyridyl and nitrile groups Antimicrobial or fluorescent probes Indole vs. indoline core alters aromaticity
2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline + pyridinyl group CNS drug candidate Expanded ring system enhances rigidity

Key Findings :

  • Pyridinyl groups enable π-π stacking in receptor binding.

Sulfonamide/Sulfonyl-Substituted Indolines

Compound Name Structural Features Applications/Activity Key Differences References
1-(Methylsulfonyl)-5-boronic ester indoline Methylsulfonyl + boronic ester groups Suzuki coupling intermediate Boronic ester enables cross-coupling
5-O-Methylsulfonyl seco-CI compounds Indole with sulfonyl and cyclopropyl groups Cytotoxic agents (IC₅₀ ≈ doxorubicin) Seco-cyclopropyl enhances bioactivity

Key Findings :

  • Sulfonyl groups improve solubility and act as leaving groups in nucleophilic substitutions.
  • Methylsulfonyl derivatives (e.g., ) are pivotal in synthetic chemistry for functionalization .

Spiro-Indoline Derivatives

Compound Name Structural Features Applications/Activity Key Differences References
Spiro[indoline-3,3'-pyrrolidine] derivatives Spiro-fused indoline-pyrrolidine system 5-HT₆ receptor ligands (Ki < 100 nM) Spiro architecture enhances selectivity
Photochromic spiropyrans Indoline fused with chromene moiety Optical switches or sensors Light-induced isomerization

Key Findings :

  • Spiro systems restrict conformational flexibility, improving receptor affinity .
  • Photochromic spiropyrans () demonstrate reversible color changes under UV light .

Biological Activity

1-(5-Bromo-3-methyl-2-pyridinyl)indoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a brominated pyridine moiety attached to an indoline structure. The presence of halogen atoms often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Pyridine Derivative A0.0039Staphylococcus aureus
Pyridine Derivative B0.025Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives based on related indoline structures have demonstrated promising results against human tumor cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these compounds were reported as low as 2.93 µM, suggesting strong inhibitory effects on cancer cell proliferation .

Table 2: Anticancer Activity of Indoline Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Indoline Derivative A7.17MCF-7
Indoline Derivative B2.93A-549

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with various cellular targets such as enzymes and receptors. The bromine atom may enhance the compound's ability to form stable interactions with these targets, potentially leading to altered signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of brominated indole derivatives in clinical settings. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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